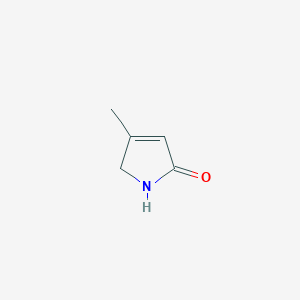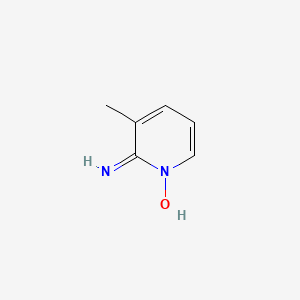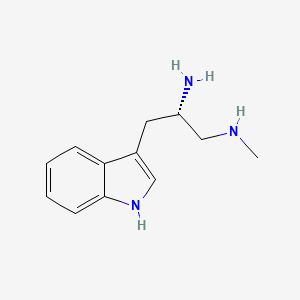
2-Methoxy-3-phenylpyridine
Vue d'ensemble
Description
2-Methoxy-3-phenylpyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is used in various chemical reactions and has potential applications in different industries .
Synthesis Analysis
The synthesis of 2-Methoxy-3-phenylpyridine and similar compounds often involves the use of Grignard reagents . In one method, Grignard reagents are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-phenylpyridine consists of a pyridine ring attached to a phenyl group and a methoxy group . The InChI code for this compound is 1S/C12H11N/c1-10-6-5-9-13-12 (10)11-7-3-2-4-8-11/h2-9H,1H3 .Chemical Reactions Analysis
2-Methoxy-3-phenylpyridine can undergo various chemical reactions. For instance, it can be involved in a series of simple 2-methylpyridines synthesized using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Applications De Recherche Scientifique
Corrosion Inhibition
2-Methoxy-3-phenylpyridine derivatives have been studied for their potential as corrosion inhibitors. For example, Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. Their study utilized techniques like gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization, alongside quantum chemical studies. They found these derivatives to be mixed-type inhibitors, mainly cathodic, and adhered to Langmuir's adsorption isotherm, demonstrating a protective film on the mild steel surface (Ansari, Quraishi, & Singh, 2015).
C-H Bond Activation in Catalysis
Lim, Kang, and Kim (1996) studied the regioselective alkylation of 2-phenylpyridines with terminal alkenes, facilitated by a rhodium(I) complex catalyst. This research is significant in the field of catalysis, particularly in understanding C-H bond activation mechanisms. Their study highlighted the influence of structural factors like steric hindrance in the alkylation process (Lim, Kang, & Kim, 1996).
Luminescent Properties in Chemistry
Bevilacqua and Eisenberg (1994) investigated luminescent square-planar Platinum(II) complexes containing ligands like 2-phenylpyridine. Their synthesis, characterization, and the emission properties of these complexes have implications in materials science, particularly in developing new luminescent materials (Bevilacqua & Eisenberg, 1994).
Photoluminescence and Antiproliferative Activity
Li et al. (2019) conducted a study on Zinc(II) Terpyridine complexes, including derivatives with methoxy substituents. They focused on photoluminescent properties and antiproliferative activities against tumor cells. The study also involved DNA interactions, showing significant potential in biomedical applications, particularly in cancer research (Li et al., 2019).
Synthesis and Characterization in Organic Chemistry
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-3-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-11(8-5-9-13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVPFXJWOSNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673500 | |
| Record name | 2-Methoxy-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53698-45-6 | |
| Record name | 2-Methoxy-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3270900.png)




![3-[(4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B3270944.png)
![3-(6-Bromobenzo[d]oxazol-2-yl)aniline](/img/structure/B3270949.png)


![(E)-ethyl 2-(3-bromobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3270972.png)
